![molecular formula C17H19BrO B3126838 1-Benzyloxy-4-bromo-2-tert-butyl-benzene CAS No. 33839-12-2](/img/structure/B3126838.png)
1-Benzyloxy-4-bromo-2-tert-butyl-benzene
Overview
Description
Synthesis Analysis
1-Bromo-4-tert-butylbenzene, a compound closely related to BBB, has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 . It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .Molecular Structure Analysis
The molecular weight of BBB is 319.24 . The IUPAC name for this compound is 1-(benzyloxy)-4-bromo-2-(tert-butyl)benzene . The InChI code for BBB is 1S/C17H19BrO/c1-17(2,3)15-11-14(18)9-10-16(15)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 .Chemical Reactions Analysis
BBB undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .Physical And Chemical Properties Analysis
BBB is a solid compound . The molecular weight of BBB is 319.24 . The InChI code for BBB is 1S/C17H19BrO/c1-17(2,3)15-11-14(18)9-10-16(15)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 .Scientific Research Applications
Boronic Acid Synthesis
This compound is employed in the synthesis of 4-tert-butyl-phenylboronic acid . Boronic acids are essential intermediates in Suzuki-Miyaura cross-coupling reactions, which allow the construction of carbon-carbon bonds. These reactions are pivotal in medicinal chemistry and materials science.
Cannabinoid Analog Research
Scientists have used 1-Benzyloxy-4-bromo-2-tert-butyl-benzene to create 1-deoxy analogs of CP-47,497 and CP-55,940 . These analogs serve as valuable tools for studying cannabinoid receptors and understanding their pharmacological effects. Such research contributes to our knowledge of the endocannabinoid system.
Lithium-Bromide Exchange Reactions
1-Benzyloxy-4-bromo-2-tert-butyl-benzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at low temperatures . These reactions are valuable for creating organolithium compounds, which are essential reagents in synthetic chemistry.
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
1-Benzyloxy-4-bromo-2-tert-butyl-benzene is likely to undergo reactions at the benzylic position . The compound can participate in free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH). Then C6H5CH (·)CH2CH3 + NBS → C6H5CHBrCH2CH3 + S· and so on .
Biochemical Pathways
It’s known that benzylic halides typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .
Result of Action
The compound’s ability to undergo reactions at the benzylic position suggests it could potentially influence a variety of cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-Benzyloxy-4-bromo-2-tert-butyl-benzene. For instance, the compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .
properties
IUPAC Name |
4-bromo-2-tert-butyl-1-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-17(2,3)15-11-14(18)9-10-16(15)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRXMFWWFFFCND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209977 | |
Record name | 4-Bromo-2-(1,1-dimethylethyl)-1-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxy-4-bromo-2-tert-butyl-benzene | |
CAS RN |
33839-12-2 | |
Record name | 4-Bromo-2-(1,1-dimethylethyl)-1-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33839-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(1,1-dimethylethyl)-1-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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